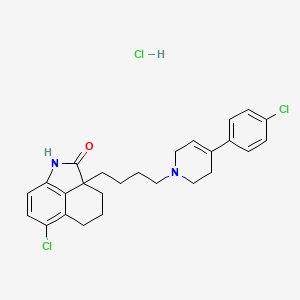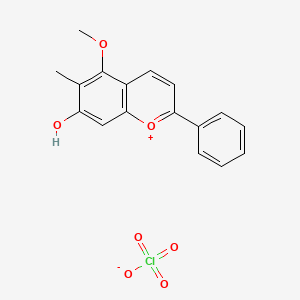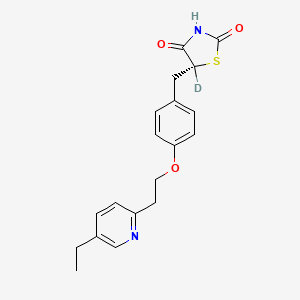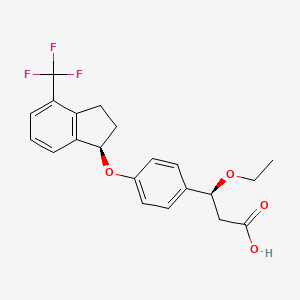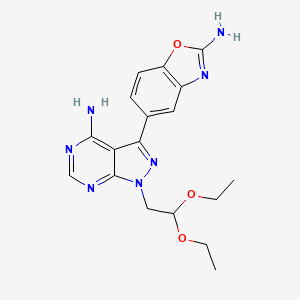
eCF309
Descripción general
Descripción
ECF309 is an ATP-competitive inhibitor of mTOR (IC 50 = 15 nM in vitro and in cells) with >65-fold selectivity over other kinases, including PI3Ks .
Synthesis Analysis
ECF309 was developed through a ligand-based inhibitor design, focused library synthesis, and phenotypic screening to prioritize compounds with potent cell activity . It was identified as a cell cycle inhibitor with micromolar potency that inhibits mTOR kinase activity .Physical And Chemical Properties Analysis
The physical and chemical properties of eCF309 include a molecular formula of C18H21N7O3 and a molecular weight of 383.4 .Aplicaciones Científicas De Investigación
Electrocoagulation in Water and Wastewater Treatment : Electrocoagulation (EC) is an effective technology for the abatement of a broad range of pollutants in water. The performance of EC varies depending on operating conditions like current density, type of electrode, and electrolysis time (Mousazadeh et al., 2021).
Electrochemical Technologies in Wastewater Treatment : Electrochemical technologies, including electrodeposition, electrocoagulation, electroflotation, and electrooxidation, are key in wastewater treatment. They are effective in removing heavy metals, colloidal particles, oil, grease, and organic pollutants (Chen, 2004).
Electrochemical Micromachining (ECMM) : ECMM is a process that uses electrochemical reactions for micromachining. Parameters like machining voltage, duty cycle, and electrolyte concentration significantly influence material removal rate, over cut, and taper angle in ECMM processes (Pradeep et al., 2019).
Electrospun Carbon Nanofibers (ECNFs) : ECNFs, created through electrospinning, have applications in energy conversion and storage, including in solar cells, fuel cells, batteries, supercapacitors, and hydrogen storage. They offer benefits due to their high surface area, porous structures, and free-standing architecture (Peng et al., 2016).
Electrocoagulation Pretreatment in Water Purification : Electrocoagulation (EC) as a pretreatment strategy in ultrafiltration processes shows potential in improving membrane performance and reducing transmembrane pressure in water purification systems (Timmes et al., 2009).
Propiedades
IUPAC Name |
5-[4-amino-1-(2,2-diethoxyethyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O3/c1-3-26-13(27-4-2)8-25-17-14(16(19)21-9-22-17)15(24-25)10-5-6-12-11(7-10)23-18(20)28-12/h5-7,9,13H,3-4,8H2,1-2H3,(H2,20,23)(H2,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSICWGWNIOOULV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)OC(=N4)N)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-Amino-1-(2,2-diethoxyethyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



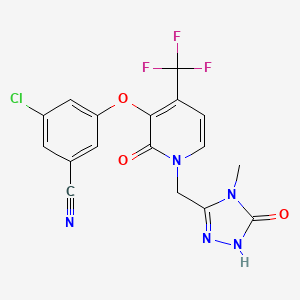
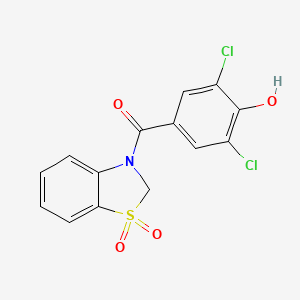
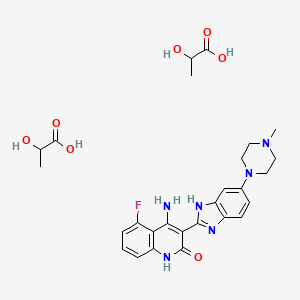
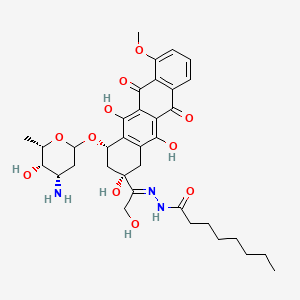
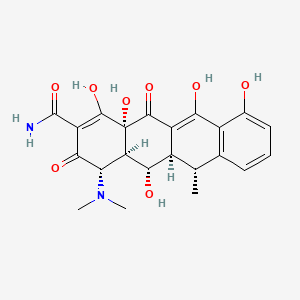
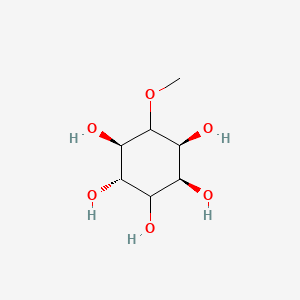
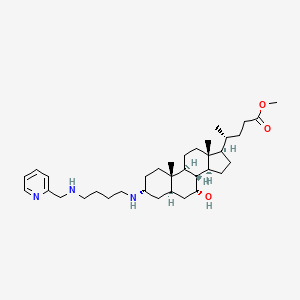

![tert-butyl 5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B607198.png)
